(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a piperazine ring, and an imidazo[1,2-a]pyridine core, making it a versatile candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the butoxyphenyl group and the piperazine ring. The final step involves the attachment of the dichlorophenyl group to the piperazine ring. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
(4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs of the original compound.
Scientific Research Applications
(4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound’s unique properties make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved in its mechanism of action include signal transduction cascades that regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-[omega-[4-arylpiperazin-1-yl]alkoxy]phenyl)imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and are also studied for their interactions with dopamine receptors.
Hydroxyzine derivatives: These compounds have similar piperazine rings and are investigated for their potential as receptor antagonists.
Uniqueness
The uniqueness of (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C28H30Cl2N4O |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl]-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C28H30Cl2N4O/c1-21-6-5-14-34-20-25(31-28(21)34)22-9-11-23(12-10-22)35-19-3-2-13-32-15-17-33(18-16-32)26-8-4-7-24(29)27(26)30/h4-12,14,20H,2-3,13,15-19H2,1H3 |
InChI Key |
FBEPBNQZIQSTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)OCCCCN4CCN(CC4)C5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.